molecular formula C6H8Br2N2 B1290472 4-(Bromomethyl)pyridin-2-amine hydrobromide CAS No. 864461-13-2

4-(Bromomethyl)pyridin-2-amine hydrobromide

Cat. No. B1290472
CAS RN: 864461-13-2
M. Wt: 267.95 g/mol
InChI Key: VXJUKFKTTJFHHP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyridin-2-amine hydrobromide, also known as 4-BMPH, is an organic compound used in a variety of scientific research applications. It is a white, odorless crystalline solid that is soluble in both water and organic solvents. 4-BMPH is a derivative of pyridine and is used as an intermediate in the synthesis of other compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds. 4-BMPH is a valuable compound for scientific research due to its wide range of applications and its relatively low toxicity.

Scientific Research Applications

Analysis Techniques for Heterocyclic Amines The importance of analyzing heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has been emphasized due to their carcinogenic properties in biological matrices, foodstuffs, and beverages. Liquid chromatography coupled with mass spectrometry has been highlighted as a pivotal method for the sensitive, qualitative, and quantitative analysis of PhIP and its metabolites, showcasing a potential application area for 4-(Bromomethyl)pyridin-2-amine hydrobromide in enhancing detection and analysis techniques (Teunissen et al., 2010).

Biogenic Amines in Food Safety The review on biogenic amines in fish underscores their significance in food safety, including their roles in intoxication, spoilage, and nitrosamine formation. The analysis of biogenic amines can serve as an indicator of food quality and safety, suggesting an application for this compound in food science for ensuring the safety of fish products (Bulushi et al., 2009).

Regioselectivity in Organic Synthesis Research on the regioselectivity of bromination in unsymmetrical dimethylpyridines, including compounds similar to this compound, offers insights into organic synthesis strategies. This work helps in understanding how the presence of a nitrogen atom in the pyridine ring affects bromination, which is crucial for developing novel synthetic routes for related compounds (Thapa et al., 2014).

Environmental Remediation The use of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water highlights a significant environmental application. The interaction of amine groups with contaminants suggests that derivatives of this compound could be explored for enhancing the efficiency of sorbents in water treatment processes (Ateia et al., 2019).

Pharmacological and Medicinal Chemistry Pyridine derivatives, including structures related to this compound, have been extensively reviewed for their medicinal importance. Their applications range from antifungal, antibacterial, and anticancer activities to their role in drug discovery and development. This highlights the compound's potential as a precursor or intermediate in the synthesis of pharmacologically active molecules (Altaf et al., 2015).

Safety and Hazards

“4-(Bromomethyl)pyridin-2-amine hydrobromide” is considered hazardous . It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)pyridin-2-amine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to react with 1,2-ethanediamine and 1,3-propanediamine to form corresponding diamines . These interactions are crucial for the synthesis of complex molecules and can be utilized in the development of new pharmaceuticals. The compound’s reactivity is attributed to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular function . Additionally, this compound has been found to interact with specific proteins, altering their activity and impacting cellular processes such as proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target enzyme. The bromomethyl group in the compound allows it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are important considerations for determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo nucleophilic substitution reactions, leading to the formation of new metabolites . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites in cells. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific cellular compartments, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the precise mechanisms of action of this compound and its effects on cellular processes.

properties

IUPAC Name

4-(bromomethyl)pyridin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJUKFKTTJFHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864461-13-2
Record name 4-(BROMOMETHYL)PYRIDIN-2-AMINE HBR
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(2-Aminopyridin-4-yl)methanol (15 g, 12 mmol) was suspended in a 47% aqueous hydrobromic acid solution (120 mL, 72 mmol) at room temperature, and the mixture was stirred for 6 hours at outer temperature 120° C. The mixture was stirred for 15 hours at room temperature, then the precipitated solid was filtered off and washed with ethyl acetate. The solid was dried under reduced pressure to give 23 g of the title reference compound as a gray solid. (Yield 71%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

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